molecular formula C14H17ClF2N2O2 B2608908 (E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411322-34-2

(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2608908
M. Wt: 318.75
InChI Key: NAGNUUQOXCMZBE-ONEGZZNKSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The presence of the chloro, difluoromethoxy, and dimethylamino groups suggest that this compound could have interesting reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The specific synthesis route would depend on the availability of the starting materials and the desired conditions for the reaction.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the but-2-enamide part of the molecule suggests that there could be geometric isomerism (cis/trans or E/Z isomerism) in this compound.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The chloro and difluoromethoxy groups might also be involved in various substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and difluoromethoxy groups could make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the substance.


Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper handling and disposal procedures should be followed to ensure safety.


Future Directions

Future research on this compound could involve studying its reactivity, its potential uses, and its safety profile. It could also involve developing more efficient methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, more information or experimental data would be needed. Always follow safety guidelines when handling chemicals. If this compound is a novel substance, it’s important to conduct thorough testing to determine its properties and potential risks.


properties

IUPAC Name

(E)-N-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O2/c1-19(2)7-3-4-13(20)18-9-10-8-11(15)5-6-12(10)21-14(16)17/h3-6,8,14H,7,9H2,1-2H3,(H,18,20)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGNUUQOXCMZBE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=C(C=CC(=C1)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=C(C=CC(=C1)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide

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